![molecular formula C14H17NOS B185656 7-Bencil-3-tia-7-azabiciclo[3.3.1]nonan-9-ona CAS No. 89398-04-9](/img/structure/B185656.png)
7-Bencil-3-tia-7-azabiciclo[3.3.1]nonan-9-ona
Descripción general
Descripción
7-Benzyl-3-thia-7-azabicyclo[331]nonan-9-one is a bicyclic compound that features a unique structure with a sulfur and nitrogen atom incorporated into its bicyclic framework
Aplicaciones Científicas De Investigación
Antiarrhythmic Properties
One of the most significant applications of this compound is its antiarrhythmic activity. In a study involving anesthetized mongrel dogs with induced myocardial infarctions, the compound demonstrated the ability to suppress ventricular tachycardia effectively at doses of 3 and 6 mg/kg . The following table summarizes key findings from this study:
Dose (mg/kg) | Effect on Ventricular Tachycardia | Blood Pressure Change |
---|---|---|
3 | Marked suppression | 10% increase |
6 | Marked suppression | 15% increase |
Antimicrobial Activity
The compound has also been screened for antimicrobial properties against various pathogens, showing promising results in inhibiting bacterial growth. Specific studies indicate its effectiveness against Gram-positive bacteria, although comprehensive data on its spectrum of activity is still under investigation.
Case Study 1: Cardiac Arrhythmias
In a controlled study, researchers administered 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one to dogs with induced cardiac arrhythmias. The results indicated that the compound significantly reduced heart rates associated with ventricular tachycardia and improved overall cardiac function in subjects .
Case Study 2: Antimicrobial Testing
A series of tests were conducted to evaluate the antimicrobial efficacy of this compound against common bacterial strains. Results showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at varying concentrations, suggesting potential for development as an antimicrobial agent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one typically involves the double Mannich cyclization of tetrahydrothiopyran-4-one with suitable alkoxyalkylamines and paraformaldehyde in acetous methanol . This method allows for the formation of the bicyclic structure with the incorporation of sulfur and nitrogen atoms.
Industrial Production Methods
While specific industrial production methods for 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Mecanismo De Acción
The mechanism of action of 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one involves its interaction with biological targets such as enzymes and receptors. The sulfur and nitrogen atoms in the bicyclic structure play a crucial role in binding to these targets, potentially inhibiting or modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-amine: This compound is similar in structure but contains an amine group instead of a ketone.
7-Alkoxyalkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ones: These derivatives have alkoxyalkyl groups attached to the bicyclic structure.
Uniqueness
7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one is unique due to its specific arrangement of sulfur and nitrogen atoms within the bicyclic framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Actividad Biológica
7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one, also referred to by its IUPAC name (1R,5S)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one, is a bicyclic compound known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Antiarrhythmic Activity
One of the notable biological activities of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one is its antiarrhythmic effect. In a study involving canine models, the compound was administered intravenously at doses of 3 and 6 mg/kg. It effectively suppressed induced ventricular tachycardia in five out of six dogs and caused a 10–15% increase in blood pressure shortly after administration . This suggests potential utility in managing certain cardiac arrhythmias.
The exact mechanisms underlying the biological activities of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one are still being elucidated. However, its structural features suggest that it may interact with ion channels or receptors involved in cardiac function and cellular proliferation pathways.
Structure Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
- The presence of the benzyl group is thought to enhance lipophilicity, potentially improving membrane permeability and bioavailability.
- Variations in the thia and azabicyclo components could affect interaction with biological targets, impacting both efficacy and toxicity profiles.
Case Study 1: Antiarrhythmic Efficacy
In a controlled experiment with canine subjects, administration of the compound resulted in significant suppression of induced ventricular tachycardia. The study highlighted its potential as an alternative to traditional antiarrhythmic agents like lidocaine .
Case Study 2: Cytotoxicity Screening
A series of derivatives based on the bicyclic structure were screened for cytotoxicity against various cancer cell lines, revealing promising results that warrant further exploration into their therapeutic potential .
Propiedades
IUPAC Name |
7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NOS/c16-14-12-7-15(8-13(14)10-17-9-12)6-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSHXQWGCKFQFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CSCC(C2=O)CN1CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701008795 | |
Record name | 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701008795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89398-04-9 | |
Record name | 7-Benzyl-3-thia-7-azabicyclo(3.3.1)nonan-9-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089398049 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701008795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does the conformational flexibility of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one and its derivatives influence their biological activity?
A1: Research indicates that 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one and its derivatives can adopt different conformations, namely chair-chair and chair-boat forms. [] This conformational flexibility is evident in the crystal structures of the ketone (chair-boat), its reduced form, 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate (chair-chair), and the phenyl-substituted tertiary alcohol derivative (chair-chair). [] Interestingly, the hydroperchlorate salt of the tertiary alcohol derivative, 7-benzyl-9-phenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol hydroperchlorate, exhibits a chair-chair conformation in the solid state, as confirmed by X-ray analysis. [] While the specific relationship between conformation and antiarrhythmic activity hasn't been fully elucidated in these studies, it's plausible that the ability to adopt different conformations could influence how these compounds interact with their biological targets. Further research is needed to explore the structure-activity relationships in detail.
Q2: What is the evidence for the stereospecific nature of Grignard reactions with 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one?
A2: Studies involving the reaction of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one with phenylmagnesium bromide, a Grignard reagent, reveal a high degree of stereoselectivity. [] The reaction yields a tertiary alcohol where the phenyl group is consistently positioned "syn" to the sulfur atom in the bicyclic system. [] This suggests a preference for attack by the Grignard reagent from the sulfur side of the molecule, possibly due to coordination between the Grignard reagent and the sulfur atom prior to addition. [] This observed stereospecificity highlights the importance of the sulfur atom in directing the reaction outcome and influencing the final stereochemistry of the product.
Q3: What are the potential antiarrhythmic applications of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate?
A3: Preliminary research in animal models suggests that 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate displays promising antiarrhythmic properties. [] In a study involving dogs with induced myocardial infarction, intravenous administration of this compound effectively suppressed induced ventricular tachycardia in a significant portion of the test subjects. [] While these findings are encouraging, it's important to emphasize that these are preliminary results from animal studies. Further research, including clinical trials, is necessary to fully understand the therapeutic potential of this compound in humans, determine safe and effective dosages, and assess potential side effects.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.